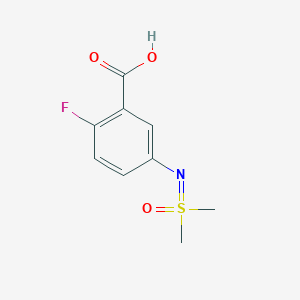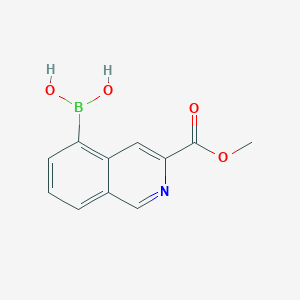
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the isoquinoline ring. One common method is through the borylation of a suitable isoquinoline precursor using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the de-boronated isoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the coupled product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Similar in structure but with a nitro group instead of an isoquinoline ring.
5-Methoxy-3-pyridineboronic acid: Contains a pyridine ring instead of an isoquinoline ring.
Uniqueness
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Eigenschaften
Molekularformel |
C11H10BNO4 |
|---|---|
Molekulargewicht |
231.01 g/mol |
IUPAC-Name |
(3-methoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12(15)16/h2-6,15-16H,1H3 |
InChI-Schlüssel |
MCELZULAKGIPBD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



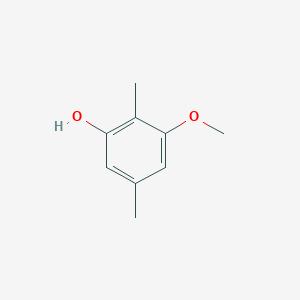
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)



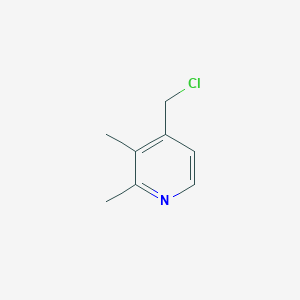
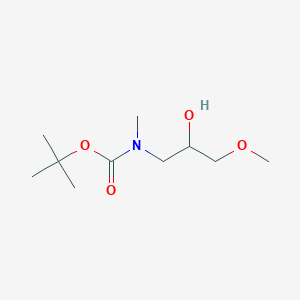
![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
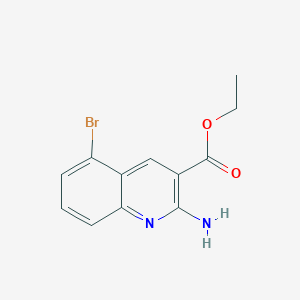

![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)
